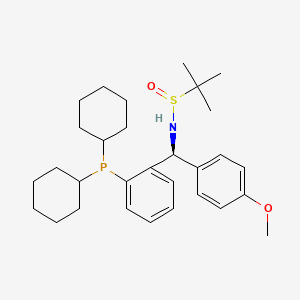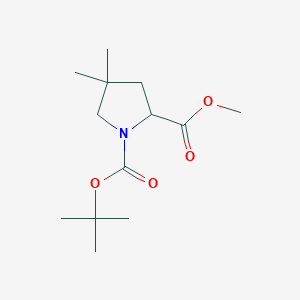![molecular formula C14H16N2O8 B13644741 1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is a bismaleimide-activated polyethylene glycol (PEG) compound used primarily for crosslinking between sulfhydryl (—SH) groups in proteins and other thiol molecules . The maleimide groups at either end of the PEG2 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This compound is known for its enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Méthodes De Préparation
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is synthesized through a series of chemical reactions involving maleimide and polyethylene glycol. The maleimide groups are introduced at both ends of the PEG spacer arm, which is typically a two-unit polyethylene glycol . The reaction conditions are carefully controlled to ensure the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in proteins or other thiol molecules . Industrial production methods involve large-scale synthesis under controlled conditions to maintain the purity and stability of the compound .
Analyse Des Réactions Chimiques
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) primarily undergoes substitution reactions with sulfhydryl groups. The maleimide groups at either end of the PEG2 spacer react specifically with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . Common reagents used in these reactions include reducing agents to maintain the sulfhydryl groups in their reduced state . The major products formed from these reactions are stable thioether-linked conjugates between the PEG spacer and the target molecules .
Applications De Recherche Scientifique
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) has a wide range of scientific research applications. In chemistry, it is used for the conjugation of small molecules or peptides . In biology, it is employed for protein crosslinking and the study of protein-protein interactions . In medicine, it is used for the development of drug delivery systems and the modification of therapeutic proteins to enhance their stability and reduce immunogenicity . In industry, it is used for the production of PEGylated compounds with improved solubility and stability .
Mécanisme D'action
The mechanism of action of BM(PEG)2(1,8-bismaleimido-diethyleneglycol) involves the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in target molecules . The maleimide groups react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5, resulting in the formation of stable thioether-linked conjugates . This reaction is highly specific and efficient, making BM(PEG)2(1,8-bismaleimido-diethyleneglycol) an ideal crosslinker for various applications .
Comparaison Avec Des Composés Similaires
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is unique due to its two-unit polyethylene glycol spacer, which provides enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity . Similar compounds include BM(PEG)3(1,11-bismaleimido-triethyleneglycol), BMOE(bismaleimidoethane), and BMH(bismaleimidohexane) . These compounds have similar reactivity but differ in the length of their PEG spacers, which can affect their solubility, stability, and reactivity .
Propriétés
Formule moléculaire |
C14H16N2O8 |
|---|---|
Poids moléculaire |
340.28 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H16N2O8/c17-9-1-2-10(18)15(9)13(21)7-23-5-6-24-8-14(22)16-11(19)3-4-12(16)20/h1-4,13-14,21-22H,5-8H2 |
Clé InChI |
MNEYVUUWQVAEHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)C(COCCOCC(N2C(=O)C=CC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



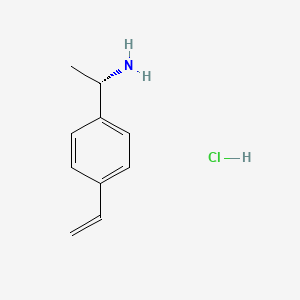
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
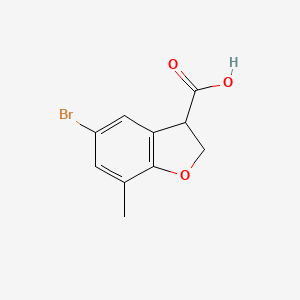
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
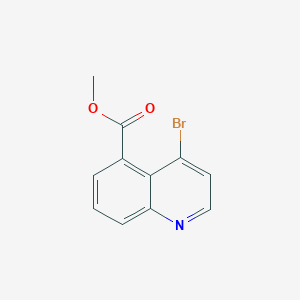
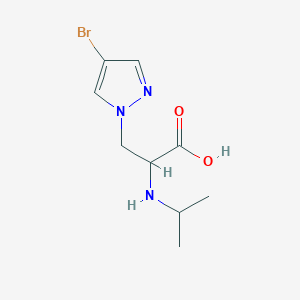




![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
